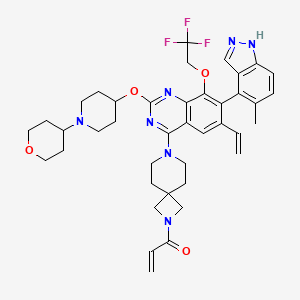

KRAS G12C inhibitor 13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C40H46F3N7O4 |

|---|---|

Molecular Weight |

745.8 g/mol |

IUPAC Name |

1-[7-[6-ethenyl-7-(5-methyl-1H-indazol-4-yl)-2-[1-(oxan-4-yl)piperidin-4-yl]oxy-8-(2,2,2-trifluoroethoxy)quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one |

InChI |

InChI=1S/C40H46F3N7O4/c1-4-26-20-29-35(36(53-24-40(41,42)43)34(26)33-25(3)6-7-31-30(33)21-44-47-31)45-38(54-28-8-14-48(15-9-28)27-10-18-52-19-11-27)46-37(29)49-16-12-39(13-17-49)22-50(23-39)32(51)5-2/h4-7,20-21,27-28H,1-2,8-19,22-24H2,3H3,(H,44,47) |

InChI Key |

MODIEPRURJWGTG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)NN=C2)C3=C(C4=C(C=C3C=C)C(=NC(=N4)OC5CCN(CC5)C6CCOCC6)N7CCC8(CC7)CN(C8)C(=O)C=C)OCC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of KRAS G12C Inhibitor 13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of KRAS G12C inhibitor 13, a potent and specific inhibitor of the KRAS G12C mutant protein. This document details its biochemical and cellular activity, the underlying signaling pathways, and representative experimental protocols for its characterization.

Core Concept: Covalent Inhibition of the "Undruggable" Target

For decades, KRAS was considered an "undruggable" target in oncology due to its high affinity for GTP and the absence of well-defined binding pockets. The discovery of a novel, inducible pocket in the switch-II region of the KRAS G12C mutant has enabled the development of a new class of covalent inhibitors. These inhibitors specifically target the mutant cysteine at position 12, locking the protein in an inactive, GDP-bound state. This prevents its interaction with downstream effectors, thereby abrogating oncogenic signaling.

Quantitative Data Summary for this compound

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Cell Line | Reference |

| KRAS G12C Inhibition (IC50) | 0.883 µM | - | [1] |

| p-ERK Inhibition (IC50) | 5.9 µM | MIA PaCa-2 | [1] |

| p-ERK Inhibition (IC50) | >100 µM | A549 | [1] |

Mechanism of Action

This compound is a covalent inhibitor that specifically targets the cysteine residue of the G12C mutant KRAS protein. The KRAS protein cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and downstream signaling through pathways like the MAPK and PI3K-AKT pathways, which drive cell proliferation and survival.

This compound binds to the inactive, GDP-bound form of KRAS G12C. This covalent modification locks the protein in its inactive conformation, preventing the exchange of GDP for GTP and subsequent activation. By trapping KRAS G12C in this inactive state, the inhibitor effectively blocks downstream signaling, leading to an anti-proliferative effect in KRAS G12C-mutant cancer cells.

Signaling Pathways

The primary signaling pathways affected by this compound are the MAPK and PI3K-AKT pathways.

Caption: KRAS G12C Signaling and Inhibition.

Experimental Protocols

Detailed experimental protocols for the characterization of KRAS G12C inhibitors are provided below. Note that these are representative protocols for this class of compounds, as the specific protocols for this compound are not publicly available.

Biochemical Assay: KRAS G12C Nucleotide Exchange Assay (TR-FRET)

This assay measures the ability of the inhibitor to block the exchange of GDP for GTP on the KRAS G12C protein.

Materials:

-

Recombinant human KRAS G12C protein

-

BODIPY-FL-GTP (fluorescently labeled GTP)

-

SOS1 (a guanine nucleotide exchange factor)

-

Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 1 mM TCEP)

-

384-well assay plates

-

TR-FRET reader

Procedure:

-

Prepare a solution of KRAS G12C protein in assay buffer.

-

Add this compound at various concentrations to the wells of the assay plate.

-

Add the KRAS G12C protein to the wells and incubate for a specified time (e.g., 60 minutes) at room temperature to allow for covalent binding.

-

Initiate the nucleotide exchange reaction by adding a mixture of BODIPY-FL-GTP and SOS1.

-

Monitor the increase in TR-FRET signal over time, which corresponds to the binding of BODIPY-FL-GTP to KRAS G12C.

-

Calculate the initial rates of the reaction at each inhibitor concentration.

-

Determine the IC50 value by plotting the reaction rates against the inhibitor concentration and fitting the data to a dose-response curve.

Caption: TR-FRET Nucleotide Exchange Assay Workflow.

Cellular Assay: p-ERK Inhibition by Western Blot

This assay determines the inhibitor's ability to suppress the phosphorylation of ERK, a key downstream effector in the MAPK pathway, in cancer cells harboring the KRAS G12C mutation.

Materials:

-

KRAS G12C mutant cell line (e.g., MIA PaCa-2)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed MIA PaCa-2 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against p-ERK, total-ERK, and a loading control (e.g., GAPDH).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the p-ERK signal to total-ERK and the loading control.

-

Determine the IC50 value by plotting the normalized p-ERK levels against the inhibitor concentration.

Caption: Western Blot Workflow for p-ERK Inhibition.

Conclusion

This compound is a potent inhibitor of the KRAS G12C oncoprotein. By covalently binding to the mutant cysteine and locking the protein in an inactive state, it effectively inhibits downstream oncogenic signaling, primarily through the MAPK and PI3K-AKT pathways. The provided data and experimental protocols offer a framework for the further investigation and development of this and other KRAS G12C inhibitors. Further studies are warranted to fully elucidate its therapeutic potential.

References

In-Depth Technical Guide: Synthesis and Characterization of KRAS G12C Inhibitor 13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of KRAS G12C inhibitor 13, a potent and selective covalent inhibitor of the Kirsten Rat Sarcoma viral oncogene homolog (KRAS) with a G12C mutation. This mutation is a key driver in several cancers, making it a critical target for therapeutic development.

Introduction

The KRAS protein is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival. The G12C mutation, where glycine at codon 12 is replaced by cysteine, results in a constitutively active protein, leading to uncontrolled cell growth and tumorigenesis. This compound belongs to a class of tetrahydropyridopyrimidine-based irreversible covalent inhibitors designed to specifically target the mutant cysteine residue, locking the protein in an inactive state.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the construction of a core tetrahydropyridopyrimidine scaffold followed by the introduction of moieties that enhance potency and selectivity. While the detailed reaction conditions for each step are proprietary and subject to optimization, the general synthetic strategy is outlined below. The synthesis culminates in a compound with a cell-based half-maximal inhibitory concentration (IC50) of 70 nM.[1]

Experimental Workflow for Synthesis

Caption: A generalized workflow for the synthesis of this compound.

Characterization

The structural identity and purity of this compound are confirmed using a combination of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the final compound and key intermediates, ensuring the correct connectivity and stereochemistry of all atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight of the inhibitor.[1] LC-MS (Liquid Chromatography-Mass Spectrometry) is also utilized to assess the covalent modification of the KRAS G12C protein by the inhibitor.[1]

Biological Activity and Efficacy

The biological activity of this compound has been evaluated through a series of in vitro and in vivo experiments.

In Vitro Potency

The inhibitory activity of the compound was assessed in various cell-based assays.

| Assay Type | Cell Line | Parameter | Value | Reference |

| Cell Viability | - | IC50 | 70 nM | [1] |

| pERK Inhibition | MIA PaCa-2 | IC50 | 48 nM | [1] |

In Vivo Efficacy

The anti-tumor activity of inhibitor 13 was evaluated in a xenograft model using MIA PaCa-2 human pancreatic cancer cells.[1]

| Animal Model | Treatment | Dosing Schedule | Outcome | Reference |

| MIA PaCa-2 Xenograft | 30 mg/kg | Intraperitoneal, Once Daily | Tumor Regression | [1] |

| MIA PaCa-2 Xenograft | 100 mg/kg | Intraperitoneal, Once Daily | Tumor Cures | [1] |

Target Engagement in Tumors

Mass spectrometry-based assays were used to confirm that inhibitor 13 covalently binds to KRAS G12C in tumor tissues. Following multiple doses, target engagement was maintained at over 65% in the MIA PaCa-2 xenograft model, demonstrating a sustained interaction with the target protein.[1]

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effect by selectively targeting the mutant KRAS protein and inhibiting its downstream signaling.

KRAS Signaling Pathway and Inhibition

Caption: The KRAS signaling pathway and the mechanism of action of inhibitor 13.

This compound covalently binds to the cysteine residue of the inactive, GDP-bound form of KRAS G12C. This irreversible binding prevents the exchange of GDP for GTP, thereby locking KRAS in an "off" state. Consequently, the downstream activation of the RAF-MEK-ERK (MAPK) and PI3K-AKT signaling pathways is blocked, leading to the inhibition of cancer cell proliferation and survival.

Experimental Protocols

Cell Viability Assay

-

Cell Seeding: Plate cancer cells (e.g., MIA PaCa-2) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Viability Measurement: Assess cell viability using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

pERK Inhibition Assay

-

Cell Culture and Treatment: Culture KRAS G12C mutant cells (e.g., MIA PaCa-2) and treat with various concentrations of inhibitor 13 for a defined time.[1]

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Western Blotting or ELISA: Analyze the levels of phosphorylated ERK (pERK) and total ERK using either Western blotting with specific antibodies or a quantitative ELISA-based assay.

-

Data Analysis: Normalize the pERK signal to the total ERK signal and determine the IC50 for pERK inhibition.

In Vivo Xenograft Study

-

Cell Implantation: Subcutaneously inject a suspension of MIA PaCa-2 cells into the flank of immunocompromised mice.[1]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., at 30 or 100 mg/kg) or vehicle via the specified route (e.g., intraperitoneal injection) and schedule (e.g., once daily).[1]

-

Monitoring: Measure tumor volume and body weight regularly throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis, such as target engagement studies.[1]

Experimental Workflow for In Vivo Study

Caption: A typical workflow for an in vivo xenograft study of this compound.

Conclusion

This compound is a potent and selective covalent inhibitor that demonstrates significant anti-tumor activity in preclinical models. Its ability to effectively engage the KRAS G12C target in vivo and induce tumor regression highlights its potential as a therapeutic candidate for cancers harboring this specific mutation. Further investigation and clinical development are warranted to fully assess its safety and efficacy in patients.

References

The Discovery and Preclinical Development of KRAS G12C Inhibitor 13: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the discovery, mechanism of action, and preclinical evaluation of KRAS G12C inhibitor 13, a significant compound in the development of targeted therapies for KRAS G12C-mutated cancers. This molecule belongs to a series of tetrahydropyridopyrimidines that have demonstrated irreversible covalent inhibition of the KRAS G12C oncoprotein.[1] The development of this series, including compound 13, marked a crucial step towards clinically approved drugs like adagrasib (MRTX849).

Introduction to KRAS G12C Inhibition

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers.[1] For decades, KRAS was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and the lack of other apparent allosteric binding sites. The G12C mutation, a glycine-to-cysteine substitution at codon 12, is prevalent in non-small cell lung cancer, colorectal cancer, and other solid tumors. This mutation introduces a reactive cysteine residue that has become a key target for a new class of covalent inhibitors. These inhibitors bind to the inactive, GDP-bound state of KRAS G12C, locking the protein in this conformation and preventing its interaction with downstream effectors, thereby inhibiting oncogenic signaling.[1]

Discovery and Optimization of Tetrahydropyridopyrimidine Inhibitors

Compound 13 emerged from a focused effort to develop potent and selective covalent inhibitors of KRAS G12C. The discovery process began with the screening of a covalent fragment library, which identified a tetrahydropyridopyrimidine scaffold as a promising starting point.[1] Through iterative structure-based design and medicinal chemistry optimization, researchers aimed to enhance the potency and improve the pharmacokinetic properties of this series.

A key optimization involved the replacement of a naphthyl group with a naphthol and substitution at the C-2 position of the pyrimidine ring, leading to the synthesis of compound 13.[1] This modification resulted in a significant improvement in cellular potency.

Mechanism of Action

This compound functions as an irreversible covalent inhibitor. It specifically targets the mutant cysteine at position 12 of the KRAS G12C protein. By forming a covalent bond with this cysteine, the inhibitor locks the KRAS protein in its inactive, GDP-bound state. This prevents the exchange of GDP for GTP, a critical step in KRAS activation. Consequently, the downstream signaling pathways that are constitutively activated by the KRAS G12C mutation, primarily the MAPK and PI3K-AKT pathways, are suppressed.[1][2] This leads to an inhibition of cancer cell proliferation and survival.

Below is a diagram illustrating the mechanism of action of KRAS G12C inhibitors.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency of Compound 13 [1]

| Assay | Cell Line | IC50 (nM) |

| pERK Inhibition | H358 | 70 |

| pERK Inhibition | MIA PaCa-2 | 48 |

Table 2: In Vitro Selectivity of Compound 13 [1]

| Cell Line | KRAS Status | IC50 (µM) |

| RKO | Wild-Type | >16 |

| SNU-C5 | Wild-Type | >16 |

| AGS | G12D | >16 |

Table 3: In Vivo Pharmacokinetics of Compound 13 in Mice (Intraperitoneal Dosing) [1]

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUCinf (ng*h/mL) |

| 15 | 1300 | 0.25 | 1200 |

| 50 | 4800 | 0.25 | 4500 |

| 100 | 11000 | 0.25 | 14000 |

Experimental Protocols

pERK Inhibition Assay

The potency of compound 13 in inhibiting the phosphorylation of ERK, a downstream effector of KRAS, was assessed using a cellular assay.

Workflow Diagram:

Methodology:

-

Cell Culture: KRAS G12C mutant cell lines, such as NCI-H358 or MIA PaCa-2, were cultured in appropriate media and conditions.

-

Compound Incubation: Cells were treated with a serial dilution of compound 13 for a specified period.

-

Cell Lysis: After incubation, the cells were lysed to release cellular proteins.

-

pERK Detection: The levels of phosphorylated ERK (p-ERK) were quantified using a sensitive immunoassay, such as AlphaLISA SureFire Ultra p-ERK1/2 (Thr202/Tyr204) assay.

-

Data Analysis: The p-ERK signal was normalized to a control, and the IC50 value, the concentration of inhibitor required to reduce the p-ERK signal by 50%, was calculated.

In Vivo Tumor Growth Inhibition Study

The anti-tumor efficacy of compound 13 was evaluated in a mouse xenograft model.

Methodology:

-

Tumor Implantation: MIA PaCa-2 human pancreatic cancer cells were subcutaneously implanted into immunodeficient mice.[1]

-

Tumor Growth: Tumors were allowed to grow to a palpable size.

-

Treatment: Mice were treated with compound 13, administered intraperitoneally (IP) once daily (QD) at doses of 30 mg/kg and 100 mg/kg.[1]

-

Tumor Measurement: Tumor volume was measured regularly throughout the study.

-

Data Analysis: The change in tumor volume over time was compared between the treated and vehicle control groups to determine the extent of tumor growth inhibition.

KRAS G12C Target Engagement Assay

To confirm that compound 13 directly binds to its intended target in vivo, a target engagement assay was performed using mass spectrometry.

Workflow Diagram:

Methodology:

-

Sample Collection: Tumors were collected from mice treated with compound 13 at various time points after dosing.

-

Protein Extraction and Digestion: Proteins were extracted from the tumor samples and digested into smaller peptides.

-

LC-MS/MS Analysis: The resulting peptide mixture was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The analysis specifically quantified the peptide containing the Cys12 residue, distinguishing between the unmodified peptide and the peptide covalently modified by compound 13.

-

Data Analysis: The percentage of target engagement was calculated by determining the ratio of the adducted KRAS G12C peptide to the total amount of KRAS G12C peptide (adducted + unadducted). Following multiple doses, compound 13 maintained a target engagement of over 65% in the tumors.[1]

Conclusion

This compound represents a key milestone in the successful targeting of a previously intractable oncology target. Its discovery and preclinical characterization demonstrated the feasibility of developing potent and selective covalent inhibitors of KRAS G12C. The data generated for compound 13, including its cellular potency, in vivo efficacy, and target engagement, provided a strong foundation for the further optimization that ultimately led to the development of clinically effective therapies for patients with KRAS G12C-mutated cancers. This technical guide summarizes the critical data and methodologies that underpinned the advancement of this important class of inhibitors.

References

An In-Depth Technical Guide to the Binding Affinity and Kinetics of KRAS G12C Inhibitors: A Focus on "Inhibitor 13"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of KRAS G12C inhibitors, with a specific focus on a molecule designated as "KRAS inhibitor-13". Due to the limited publicly available biophysical data for this specific compound, this document will leverage established methodologies and representative data from well-characterized KRAS G12C inhibitors to provide a thorough understanding of the key parameters governing their interaction with the target protein.

Introduction to KRAS G12C Inhibition

The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer.[2] This mutation results in a constitutively active protein, driving uncontrolled cell growth.[1]

The development of covalent inhibitors that specifically target the mutant cysteine at position 12 has marked a significant breakthrough in cancer therapy. These inhibitors bind to the inactive, GDP-bound state of KRAS G12C, locking it in this conformation and preventing its interaction with downstream effectors.[3] Understanding the binding affinity and kinetics of these inhibitors is paramount for optimizing their efficacy and clinical development.

Binding Affinity and Kinetics of KRAS G12C Inhibitors

The interaction between a KRAS G12C inhibitor and the protein is characterized by its binding affinity (how tightly it binds) and kinetics (the rates of association and dissociation).

Quantitative Data Summary

While specific kinetic and affinity data for "KRAS inhibitor-13" are not extensively available in the public domain, we can summarize its known inhibitory activity and present representative data from other well-studied KRAS G12C inhibitors to provide context.

Table 1: Inhibitory Activity of KRAS inhibitor-13

| Parameter | Value | Cell Line | Notes |

| IC50 (Biochemical) | 0.883 µM[4][5] | - | Direct inhibition of KRAS G12C protein. |

| IC50 (p-ERK inhibition) | 5.9 µM[4][5] | MIA PaCa-2 | Inhibition of downstream signaling in a pancreatic cancer cell line. |

| IC50 (p-ERK inhibition) | >100 µM[4][5] | A549 | Inhibition of downstream signaling in a lung cancer cell line. |

Table 2: Representative Binding Affinity and Kinetic Data of Covalent KRAS G12C Inhibitors

| Inhibitor | Kd (µM) | kon (M-1s-1) | koff (s-1) | kinact (s-1) | kinact/KI (M-1s-1) | Method | Reference |

| ARS-853 | 36.0 ± 0.7 | - | - | - | 76 | Stopped-flow fluorescence | [6][7] |

| AMG 510 (Sotorasib) | - | - | - | - | - | Biochemical Assay | [8] |

| MRTX849 (Adagrasib) | - | - | - | - | - | Surface Plasmon Resonance |

Note: The table above provides a template for the types of data that are crucial for characterizing KRAS G12C inhibitors. The values for well-known inhibitors are often found in peer-reviewed publications and their supplementary materials.

Experimental Protocols for Characterizing Binding Affinity and Kinetics

The determination of binding affinity and kinetic parameters relies on a suite of biophysical and biochemical assays. Below are detailed methodologies for key experiments.

Biochemical Assay for IC50 Determination

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of an inhibitor against KRAS G12C.

Objective: To measure the concentration of an inhibitor required to inhibit 50% of KRAS G12C activity.

Materials:

-

Recombinant human KRAS G12C protein

-

Guanine nucleotide exchange factor (GEF), e.g., SOS1

-

Fluorescently labeled GTP analog (e.g., mant-GTP)

-

Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, pH 7.4)

-

Test inhibitor (e.g., KRAS inhibitor-13)

-

384-well microplates

-

Plate reader capable of measuring fluorescence.

Procedure:

-

Prepare a serial dilution of the test inhibitor in the assay buffer.

-

In a 384-well plate, add the KRAS G12C protein to each well.

-

Add the serially diluted inhibitor to the wells and incubate for a predetermined period (e.g., 30 minutes) at room temperature to allow for binding.

-

Initiate the nucleotide exchange reaction by adding a mixture of the GEF (SOS1) and the fluorescently labeled GTP analog.

-

Monitor the increase in fluorescence over time using a plate reader. The binding of the fluorescent GTP to KRAS results in an increase in fluorescence signal.

-

Plot the initial reaction rates against the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[8][9]

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure the real-time binding kinetics of molecules.

Objective: To determine the association rate (kon), dissociation rate (koff), and dissociation constant (Kd) of an inhibitor binding to KRAS G12C.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Recombinant human KRAS G12C protein

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

Test inhibitor

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the KRAS G12C protein over the activated surface to allow for covalent coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Binding Analysis:

-

Inject a series of concentrations of the test inhibitor over the immobilized KRAS G12C surface.

-

Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.

-

After the association phase, flow running buffer over the surface to monitor the dissociation of the inhibitor.

-

-

Data Analysis:

Biolayer Interferometry (BLI) for Kinetic Analysis

BLI is another label-free technique that can be used to measure biomolecular interactions.

Objective: To determine the kon, koff, and Kd of an inhibitor binding to KRAS G12C.

Materials:

-

BLI instrument (e.g., Octet)

-

Biosensors (e.g., Streptavidin-coated biosensors)

-

Biotinylated recombinant human KRAS G12C protein

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Test inhibitor

-

96-well microplates

Procedure:

-

Immobilization:

-

Hydrate the streptavidin biosensors in the assay buffer.

-

Immobilize the biotinylated KRAS G12C protein onto the biosensors.

-

-

Binding Analysis:

-

Establish a baseline by dipping the biosensors into wells containing assay buffer.

-

Move the biosensors to wells containing various concentrations of the test inhibitor to measure the association phase.

-

Transfer the biosensors back to wells with assay buffer to measure the dissociation phase.

-

-

Data Analysis:

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding.

KRAS G12C Signaling Pathway

The following diagram illustrates the canonical KRAS signaling pathway and the point of intervention for a G12C inhibitor.

Caption: KRAS G12C signaling pathway and inhibitor action.

Experimental Workflow for Inhibitor Characterization

This diagram outlines a typical workflow for the characterization of a novel KRAS G12C inhibitor.

Caption: Workflow for KRAS G12C inhibitor characterization.

Conclusion

The development of KRAS G12C inhibitors represents a paradigm shift in the treatment of cancers harboring this mutation. A thorough understanding of their binding affinity and kinetics is essential for the successful development of potent and effective therapeutics. While specific biophysical data for "KRAS inhibitor-13" is limited, this guide provides a framework for its characterization by detailing the necessary experimental protocols and presenting the key parameters of interest. The methodologies and representative data from other well-characterized inhibitors serve as a valuable resource for researchers in the field of KRAS-targeted drug discovery.

References

- 1. Discovery of direct inhibitor of KRAS oncogenic protein by natural products: a combination of pharmacophore search, molecular docking, and molecular dynamic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Combining Fundamental Kinetics and Standard Alkylation Assays to Prioritize Lead-Like KRAS G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Video: Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects [jove.com]

- 13. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (KD) and the Effective Concentration (EC50) of an Interplaying Effector Molecule Using Bio-layer Interferometry [bio-protocol.org]

In Vitro Efficacy of the KRAS G12C Inhibitor Sotorasib Against Non-Small Cell Lung Cancer (NSCLC) Cell Lines: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive analysis of the in vitro activity of Sotorasib (AMG-510), a potent and selective inhibitor of the KRAS G12C mutation, against various non-small cell lung cancer (NSCLC) cell lines. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and targeted cancer therapies.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being particularly prevalent in NSCLC.[1] This mutation results in the KRAS protein being constitutively locked in an active, GTP-bound state, leading to uncontrolled cell proliferation and tumor growth through downstream signaling pathways such as the MAPK/ERK and PI3K/AKT cascades.[2] Sotorasib is a first-in-class covalent inhibitor that irreversibly binds to the cysteine residue of the KRAS G12C mutant protein, trapping it in an inactive GDP-bound state.[3] This targeted action has shown significant promise in preclinical and clinical settings. This guide summarizes the key in vitro data for Sotorasib and provides detailed experimental protocols for its evaluation.

Quantitative In Vitro Activity of Sotorasib in NSCLC Cell Lines

The anti-proliferative activity of Sotorasib has been evaluated across a panel of NSCLC cell lines harboring the KRAS G12C mutation. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are summarized in the table below.

| Cell Line | KRAS Mutation Status | IC50 (µM) | Reference |

| NCI-H358 | KRAS G12C | ~0.006 | [3] |

| MIA PaCa-2* | KRAS G12C | ~0.009 | [3] |

| H23 | KRAS G12C | 0.6904 | [3] |

| SW1573 | KRAS G12C | More resistant than H23 | [4] |

| A549 | KRAS G12S | Insensitive (>7.5 µM) | [3] |

| H522 | KRAS wild-type | Insensitive | [5] |

Note: MIA PaCa-2 is a pancreatic cancer cell line, included here for comparative purposes as it is frequently used in KRAS G12C inhibitor studies.

Key Signaling Pathways

The KRAS G12C mutation predominantly activates the RAF-MEK-ERK (MAPK) signaling pathway, which is a critical regulator of cell proliferation. Sotorasib, by locking KRAS G12C in an inactive state, effectively inhibits the phosphorylation of ERK (p-ERK), a key downstream effector in this cascade.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the procedure for determining the IC50 of Sotorasib in NSCLC cell lines.

Materials:

-

NSCLC cell lines (e.g., NCI-H358, H23)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

Sotorasib (AMG-510)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

-

Drug Treatment: Prepare serial dilutions of Sotorasib in complete culture medium and add to the respective wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.

Western Blotting for p-ERK Inhibition

This protocol is for assessing the effect of Sotorasib on the MAPK signaling pathway.

Materials:

-

NSCLC cell lines

-

6-well plates

-

Sotorasib (AMG-510)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with Sotorasib at various concentrations for a specified time (e.g., 24 hours).

-

Cell Lysis: Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.[6]

-

Analysis: Quantify the band intensities and normalize the p-ERK levels to total ERK and a loading control like GAPDH.

Conclusion

The in vitro data presented in this guide demonstrate that Sotorasib is a potent and selective inhibitor of KRAS G12C-mutant NSCLC cell lines. The provided experimental protocols offer a standardized approach for the preclinical evaluation of KRAS G12C inhibitors. Further investigation into combination therapies and mechanisms of resistance will be crucial for optimizing the clinical utility of this class of targeted agents.

References

- 1. Phase 3 Study of Sotorasib in NSCLC Demonstrated Shorter PFS Than Phase 1/2 Trials [theoncologynurse.com]

- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Divarasib (KRAS G12C Inhibitor 13)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divarasib, also known as GDC-6036 and previously referred to as KRAS G12C inhibitor 13, is a highly potent and selective, orally bioavailable, covalent inhibitor of the KRAS G12C mutant protein. The KRAS G12C mutation is a significant oncogenic driver in a variety of solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). This document provides a comprehensive technical overview of Divarasib's chemical structure, properties, mechanism of action, and preclinical and clinical data, intended for researchers and professionals in the field of drug development.

Chemical Structure and Properties

Divarasib is a small molecule inhibitor designed for high potency and selectivity. Its chemical and physical properties are summarized below.

| Property | Value |

| IUPAC Name | 1-[(3S)-4-[7-[6-amino-4-methyl-3-(trifluoromethyl)pyridin-2-yl]-6-chloro-8-fluoro-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]quinazolin-4-yl]-3-methylpiperazin-1-yl]prop-2-en-1-one |

| Synonyms | GDC-6036, this compound |

| CAS Number | 2417987-45-0 |

| Molecular Formula | C₂₉H₃₂ClF₄N₇O₂ |

| Molecular Weight | 622.06 g/mol |

Mechanism of Action

Divarasib is an irreversible covalent inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant protein. By forming a covalent bond, Divarasib locks the KRAS G12C protein in an inactive, GDP-bound state. This prevents the exchange of GDP for GTP, thereby inhibiting the activation of downstream oncogenic signaling pathways, primarily the MAPK/ERK pathway, which is crucial for cell proliferation and survival. This targeted inhibition leads to apoptosis and tumor growth inhibition in KRAS G12C-mutant cancer cells.

Signaling Pathway

Caption: KRAS G12C signaling pathway and the mechanism of action of Divarasib.

Quantitative Data

In Vitro Potency

Divarasib has demonstrated high potency and selectivity for KRAS G12C in preclinical studies.

| Assay | Cell Line | IC₅₀ / EC₅₀ | Reference |

| KRAS G12C Inhibition | <0.01 µM | ||

| K-Ras G12C-alkylation | HCC1171 | 2 nM |

Preclinical studies have shown that Divarasib is 5 to 20 times more potent and up to 50 times more selective than other KRAS G12C inhibitors like sotorasib and adagrasib in vitro.

In Vivo Efficacy

In vivo studies in mouse xenograft models of human NSCLC (NCI-H2030.X1.1) have shown dose-dependent target engagement of Divarasib.

| Dose | Route | Schedule | Target Engagement |

| 10-100 mg/kg | Oral (PO) | Daily for 7 days | Over 90% at 100 mg/kg |

Clinical Efficacy

Divarasib has shown promising anti-tumor activity in clinical trials for various KRAS G12C-mutated solid tumors.

| Cancer Type | Phase | Dose | Confirmed Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |

| Non-Small Cell Lung Cancer (NSCLC) | Phase 1 | 50-400 mg daily | 53.4% | 13.1 months |

| Colorectal Cancer (CRC) | Phase 1 | 50-400 mg daily | 29.1% | 5.6 months |

Experimental Protocols

While detailed, step-by-step protocols from the primary discovery literature are proprietary, the following outlines the general methodologies used to characterize Divarasib and other KRAS G12C inhibitors.

In Vitro Potency and Selectivity Assays

-

Biochemical Assays (e.g., TR-FRET): These assays measure the direct inhibition of KRAS G12C. A common method involves time-resolved fluorescence energy transfer (TR-FRET) to monitor the binding of a fluorescently labeled GTP analog to the KRAS G12C protein. The assay is performed in the presence of varying concentrations of the inhibitor to determine the IC₅₀ value.

-

Cell-Based pERK Inhibition Assays: The potency of inhibitors on the downstream signaling pathway is often assessed by measuring the phosphorylation of ERK (pERK). KRAS G12C mutant cell lines are treated with a range of inhibitor concentrations. Following treatment, cell lysates are analyzed for pERK and total ERK levels using methods like ELISA, Western Blot, or high-content imaging.

-

Cell Viability Assays: To determine the anti-proliferative effects, KRAS G12C mutant and wild-type cell lines are seeded in multi-well plates and treated with the inhibitor at various concentrations. After a defined incubation period (e.g., 72 hours), cell viability is measured using reagents like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

Experimental Workflow for In Vitro Evaluation

Caption: A typical experimental workflow for the in vitro evaluation of a KRAS G12C inhibitor.

In Vivo Efficacy and Pharmacodynamics

-

Xenograft Models: Human cancer cell lines with the KRAS G12C mutation (e.g., NCI-H2030) are implanted into immunocompromised mice. Once tumors are established, mice are treated with Divarasib or a vehicle control, typically via oral gavage. Tumor volume is measured regularly to assess anti-tumor efficacy.

-

Target Engagement Assays: To confirm that the inhibitor is binding to its target in vivo, tumor biopsies can be collected from treated animals. The level of covalent modification of KRAS G12C can be quantified using techniques such as immunoaffinity enrichment followed by 2D-liquid chromatography-mass spectrometry (2D-LC-MS/MS). This method can distinguish between the inhibitor-bound and unbound forms of the protein.

Conclusion

Divarasib (GDC-6036) is a promising, highly potent, and selective covalent inhibitor of KRAS G12C. Its robust preclinical profile, demonstrating significant anti-tumor activity and favorable pharmacodynamic properties, has translated into encouraging clinical efficacy in patients with KRAS G12C-mutated solid tumors. The data presented in this guide underscore the potential of Divarasib as a valuable therapeutic agent in the ongoing effort to target KRAS-driven cancers. Further research and clinical development are warranted to fully elucidate its therapeutic benefits and potential combination strategies.

Methodological & Application

Application Notes: Cell-Based Assay for KRAS G12C Inhibitor 13

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), is a key driver in several cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[1] This mutation locks KRAS in a constitutively active, GTP-bound state, leading to the aberrant activation of downstream pro-proliferative signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways.[1][2]

The development of covalent inhibitors that specifically target the mutant cysteine in KRAS G12C has marked a significant breakthrough in cancer therapy. These inhibitors bind to KRAS G12C in its inactive, GDP-bound state, preventing subsequent activation and downstream signaling.[3] This application note provides detailed protocols for cell-based assays to evaluate the potency and mechanism of action of a novel KRAS G12C inhibitor, designated "Inhibitor 13". The protocols described herein utilize the NCI-H358 and MIA PaCa-2 cancer cell lines, which endogenously express the KRAS G12C mutation.[4][5][6]

Signaling Pathway

The KRAS G12C mutation leads to constitutive activation of downstream signaling pathways, promoting cell proliferation and survival. The primary pathways affected are the MAPK/ERK and PI3K/AKT/mTOR cascades.[1][2] Inhibition of KRAS G12C is expected to reduce signaling through these pathways.

Caption: KRAS G12C Signaling Pathway and Mechanism of Inhibition.

Data Presentation

The efficacy of KRAS G12C Inhibitor 13 can be quantified by its IC50 value, which represents the concentration of the inhibitor required to achieve 50% inhibition of a biological process. The following tables summarize representative IC50 data from various cell-based assays.

Table 1: Cell Viability IC50 Values for KRAS G12C Inhibitors

| Cell Line | KRAS Mutation | Assay Format | Inhibitor 13 IC50 (nM) | Sotorasib (AMG510) IC50 (nM) | Adagrasib (MRTX849) IC50 (nM) |

| NCI-H358 | G12C | 2D | Value | Value | 10 - 100[3] |

| MIA PaCa-2 | G12C | 2D | Value | Value | 10 - 100[3] |

| NCI-H358 | G12C | 3D Spheroid | Value | Value | <100[3] |

| MIA PaCa-2 | G12C | 3D Spheroid | Value | Value | <100[3] |

| SW620 | G12V | 2D | Value | >1000 | >1000 |

| BxPC-3 | WT | 2D | Value | >1000 | >1000 |

Note: "Value" indicates where experimental data for Inhibitor 13 and comparative compounds would be placed.

Table 2: Target Engagement and Downstream Signaling IC50 Values

| Assay Type | Cell Line | Inhibitor 13 IC50 (nM) | Adagrasib (MRTX849) IC50 (nM) |

| pERK Inhibition (Western Blot) | MIA PaCa-2 | Value | Single-digit nM[3] |

| pERK Inhibition (HTRF) | NCI-H358 | Value | Value |

| Active RAS Pulldown (ELISA) | MIA PaCa-2 | Value | Single-digit nM[3] |

Note: "Value" indicates where experimental data for Inhibitor 13 would be placed.

Experimental Protocols

Protocol 1: 2D Cell Viability Assay (CellTiter-Glo®)

This protocol determines the effect of Inhibitor 13 on the viability of KRAS G12C mutant cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay measures ATP levels, which correlate with the number of metabolically active cells.[3][7]

Materials:

-

KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2)[4][5]

-

KRAS wild-type cell line (e.g., BxPC-3) for selectivity testing

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)[8][9]

-

Inhibitor 13 (and control inhibitors) dissolved in DMSO

-

96-well clear-bottom, white-walled tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 2,000-5,000 cells per well in 90 µL of complete growth medium into a 96-well plate.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10-point serial dilution of Inhibitor 13 (e.g., from 10 µM to 0.5 nM) in complete growth medium. Include a DMSO-only vehicle control.

-

Add 10 µL of the diluted compound or vehicle to the respective wells (final DMSO concentration should be ≤0.1%).

-

Incubate for 72 hours at 37°C, 5% CO2.[3]

-

-

Assay Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).

-

Plot the normalized data against the log of the inhibitor concentration.

-

Calculate the IC50 value using a non-linear regression (four-parameter variable slope) analysis in software like GraphPad Prism.

-

Caption: Workflow for the 2D Cell Viability Assay.

Protocol 2: Western Blot for pERK Inhibition

This protocol assesses the ability of Inhibitor 13 to block downstream KRAS signaling by measuring the phosphorylation of ERK (pERK), a key component of the MAPK pathway.[3]

Materials:

-

KRAS G12C mutant cell line (e.g., MIA PaCa-2)

-

6-well tissue culture plates

-

Inhibitor 13 (and control inhibitors) dissolved in DMSO

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-pERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2, Mouse anti-GAPDH or β-Actin

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system (e.g., LI-COR Odyssey or ChemiDoc)[5]

Procedure:

-

Cell Culture and Treatment:

-

Seed MIA PaCa-2 cells in 6-well plates and grow until they reach 70-80% confluency.

-

Treat cells with various concentrations of Inhibitor 13 (e.g., 0, 1, 10, 100, 1000 nM) for 2 to 24 hours.[3]

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells by adding 100-200 µL of ice-cold RIPA buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (total cell lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli sample buffer.

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with primary antibodies (e.g., anti-pERK, 1:1000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using software like ImageJ or LI-COR Image Studio.[5]

-

Normalize pERK levels to total ERK and the loading control (GAPDH or β-Actin).

-

Plot the normalized pERK levels against inhibitor concentration to determine the IC50 for pathway inhibition.

-

Conclusion

The protocols outlined in this application note provide a robust framework for characterizing the cellular activity of novel KRAS G12C inhibitors like Inhibitor 13. By employing assays that measure both cell viability and specific downstream signaling events, researchers can effectively determine the potency, selectivity, and mechanism of action of new therapeutic candidates targeting this critical oncogene.

References

- 1. researchgate.net [researchgate.net]

- 2. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cyagen.com [cyagen.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Mutant KRAS Cell Lines - NCI [cancer.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. NCI-H358-KRAS-G12C-H95C-KI Cell Line - Kyinno Bio [kyinno.com]

- 9. MIAPaCa2-KRAS-G12C-HiBiT-KI-1B2-Cell-Line - Kyinno Bio [kyinno.com]

Application Notes and Protocols for In Vivo Dosing and Administration of KRAS G12C Inhibitors in Mouse Models

These application notes provide detailed protocols and quantitative data for the in vivo administration and dosing of KRAS G12C inhibitors in various mouse models, intended for researchers, scientists, and drug development professionals. The data and protocols are compiled from preclinical studies of several prominent KRAS G12C inhibitors. While the user requested information on "inhibitor 13," this specific compound is not prominently featured in the cited literature. Therefore, this document focuses on well-characterized inhibitors like MRTX849 (Adagrasib) and others, which serve as representative examples for preclinical studies targeting the KRAS G12C mutation.

Data Presentation: Quantitative Summary of In Vivo Studies

The following tables summarize the dosing regimens, administration routes, and efficacy of various KRAS G12C inhibitors in mouse xenograft and patient-derived xenograft (PDX) models.

Table 1: Dosing and Efficacy of MRTX849 in Mouse Models

| Mouse Model | Cell Line | Administration Route | Dosing Regimen | Formulation | Efficacy |

| Xenograft | H358 | Oral gavage | 10, 30, 100 mg/kg QD | Free base in 10% Captisol, 50 mM citrate buffer, pH 5.0[1][2] | Dose-dependent tumor growth inhibition; 61% and 79% regression at 30 and 100 mg/kg, respectively.[2] |

| Xenograft | MIA PaCa-2 | Oral gavage | 5, 10, 20 mg/kg QD | Not specified | Dose-dependent anti-tumor efficacy; 2/5 mice at 20 mg/kg showed complete tumor regression.[2] |

| CDX and PDX Models | Various | Oral gavage | 100 mg/kg QD | Free base in 10% Captisol, 50 mM citrate buffer, pH 5.0[1][2] | Pronounced tumor regression in 17 of 26 (65%) of KRAS G12C-positive models.[3] |

Table 2: Dosing and Efficacy of Other KRAS G12C Inhibitors in Mouse Models

| Inhibitor Name | Mouse Model | Cell Line | Administration Route | Dosing Regimen | Efficacy |

| ASP2453 | Xenograft | NCI-H1373 | Oral administration | 10, 30 mg/kg QD | 47% and 86% tumor regression at 10 and 30 mg/kg, respectively.[4] |

| ARS1620 | Xenograft | Various | Not specified | 200 mg/kg | Effective in combination with PI3K inhibitors in resistant models.[5] |

| LY3537982 | Xenograft/PDX | Various | Not specified | 3 to 30 mg/kg QD or BID | Ranged from complete regression to significant tumor growth inhibition.[6] |

| 143D | Xenograft | Various | Oral administration | Not specified | Dose-dependent inhibition of tumor growth.[7] |

Experimental Protocols

Protocol 1: Establishment of Human Tumor Xenografts in Mice

This protocol describes the procedure for establishing subcutaneous xenograft models using human cancer cell lines.

Materials:

-

KRAS G12C mutant human cancer cell lines (e.g., H358, MIA PaCa-2)

-

Immunocompromised mice (e.g., nude mice)

-

Phosphate-buffered saline (PBS)

-

Matrigel (optional)

-

Syringes and needles (27-30 gauge)

-

Calipers

Procedure:

-

Culture the selected cancer cell line under standard conditions.

-

Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at a concentration of 5 x 106 cells per 150 µL.[5] Matrigel may be mixed with the cell suspension to improve tumor take rate.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor growth. Begin caliper measurements once tumors are palpable.

-

Randomize mice into treatment and control groups when the average tumor volume reaches approximately 250-400 mm3.[1][2]

Protocol 2: Formulation and Administration of KRAS G12C Inhibitors

This protocol details the preparation and oral administration of a KRAS G12C inhibitor, using MRTX849 as an example.

Materials:

-

MRTX849 (free base)

-

Captisol (10%)

-

Citrate buffer (50 mM, pH 5.0)

-

Oral gavage needles

-

Syringes

Procedure:

-

Prepare the formulation by resuspending the MRTX849 free base in a solution of 10% Captisol and 50 mM citrate buffer (pH 5.0).[1][2]

-

Ensure the inhibitor is fully dissolved to form a clear solution.

-

Administer the formulated inhibitor to the mice via oral gavage. The volume of administration should be based on the mouse's body weight to achieve the desired dose (e.g., 10, 30, or 100 mg/kg).

-

For daily dosing (QD), repeat the administration at the same time each day for the duration of the study.

-

The control group should receive the vehicle (10% Captisol, 50 mM citrate buffer, pH 5.0) on the same schedule.

Protocol 3: Pharmacodynamic Assessment of KRAS G12C Inhibition

This protocol outlines the collection of tissue samples to assess target engagement and downstream signaling inhibition.

Materials:

-

Anesthesia

-

Surgical tools for tissue collection

-

Liquid nitrogen

-

Protein extraction buffers and inhibitors

-

LC/MS or Western blotting reagents

Procedure:

-

At selected time points after the final dose, euthanize the mice.

-

Excise the tumors and collect plasma samples.

-

Immediately snap-freeze the tumor tissue in liquid nitrogen for subsequent analysis.

-

For target engagement analysis, immunoprecipitate total KRAS proteins from tumor lysates and use liquid chromatography-mass spectrometry (LC/MS) to measure the percentage of the inhibitor-bound KRAS G12C.[8]

-

For downstream signaling analysis, perform Western blotting on tumor lysates to assess the phosphorylation status of key pathway components such as ERK (pERK).[9]

Visualizations

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients. | Semantic Scholar [semanticscholar.org]

- 4. Characterisation of a novel KRAS G12C inhibitor ASP2453 that shows potent anti-tumour activity in KRAS G12C-mutated preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Abstract 1259: Preclinical characterization of LY3537982, a novel, highly selective and potent KRAS-G12C inhibitor | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 7. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

solubility and stability of KRAS G12C inhibitor 13 for research

For Research Use Only

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a key driver in numerous cancers. The glycine to cysteine substitution at codon 12 (G12C) is a common oncogenic mutation. KRAS G12C inhibitors represent a significant advancement in targeted cancer therapy. These inhibitors act by covalently binding to the mutant cysteine residue, thereby locking the KRAS protein in an inactive state and inhibiting downstream pro-proliferative signaling pathways.[1] This document provides detailed information and protocols regarding the solubility and stability of a specific research compound, KRAS G12C inhibitor 13.

This compound is a potent inhibitor of the KRAS G12C mutant.[2] For researchers, understanding its solubility and stability is critical for the design and execution of reliable in vitro and in vivo experiments.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. It is important to note that there appear to be multiple compounds referred to as "this compound" in the public domain. The data presented here corresponds to the compound with CAS Number 2230873-96-6.

| Property | Value | Source |

| Molecular Formula | C25H19ClFN3O2S | [3] |

| Molecular Weight | 479.95 g/mol | [3] |

| CAS Number | 2230873-96-6 | [2][3] |

| Appearance | Solid | [3] |

| IC50 (KRAS G12C) | 0.883 µM | [2] |

| IC50 (p-ERK, MIA PaCA-2 cells) | 5.9 µM | [2] |

| IC50 (p-ERK, A549 cells) | >100 µM | [2] |

Solubility Data

| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mM) |

| DMSO | 25 | (User Defined) | (User Determined) | (User Determined) |

| Ethanol | 25 | (User Defined) | (User Determined) | (User Determined) |

| PBS (pH 7.4) | 25 | (User Defined) | (User Determined) | (User Determined) |

| Water | 25 | (User Defined) | (User Determined) | (User Determined) |

Stability Information

The stability of this compound is crucial for ensuring the accuracy and reproducibility of experimental results. Stability can be affected by temperature, light, and pH.

Storage Recommendations:

-

Solid Form: Store at -20°C for long-term storage (up to 3 years). Can be stored at 4°C for up to 2 years. The product is stable at room temperature for several days, which is suitable for shipping.[4]

-

In Solvent: Stock solutions in DMSO can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[4]

Stability Profile (User Determined): The following table should be completed by the researcher to establish a detailed stability profile in their experimental systems.

| Condition | Solvent | Duration | % Purity Remaining | Degradation Products |

| -20°C | DMSO | (User Defined) | (User Determined) | (User Determined) |

| 4°C | DMSO | (User Defined) | (User Determined) | (User Determined) |

| 25°C (Room Temp) | DMSO | (User Defined) | (User Determined) | (User Determined) |

| 37°C | Cell Culture Media | (User Defined) | (User Determined) | (User Determined) |

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility by Turbidimetry

This protocol provides a high-throughput method for estimating the kinetic solubility of this compound in aqueous buffers.[5]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplate (clear bottom)

-

Microplate reader with nephelometry or turbidity reading capabilities

Procedure:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Create a serial dilution of the stock solution in DMSO in a 96-well plate.

-

Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing the aqueous buffer (e.g., 198 µL PBS) to achieve the final desired concentrations.

-

Mix the solutions thoroughly and incubate at a constant temperature (e.g., 25°C) for a set period (e.g., 2 hours).

-

Measure the turbidity of each well using a microplate nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).

-

The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Protocol 2: Determination of Thermodynamic Solubility by HPLC

This protocol outlines the "shake-flask" method to determine the equilibrium or thermodynamic solubility, which is considered the gold standard.[5]

Materials:

-

This compound

-

Selected solvent (e.g., PBS, pH 7.4)

-

High-performance liquid chromatography (HPLC) system with a suitable column and detector

-

Shaker or rotator

-

Centrifuge

-

Calibrated analytical balance

Procedure:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, centrifuge the suspension to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard curve.

Protocol 3: Solution Stability Assessment by HPLC

This protocol is designed to evaluate the stability of this compound in a specific solvent over time.

Materials:

-

This compound

-

Solvent of interest (e.g., DMSO, cell culture medium)

-

HPLC system

-

Incubator or water bath

Procedure:

-

Prepare a solution of this compound in the chosen solvent at a known concentration.

-

Aliquot the solution into multiple vials and store them under the desired conditions (e.g., -20°C, 4°C, 25°C, 37°C).

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot.

-

Analyze the sample by HPLC to determine the remaining concentration of the parent compound.

-

The stability is expressed as the percentage of the initial concentration remaining at each time point.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the KRAS signaling pathway and a general workflow for solubility assessment.

References

- 1. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. KRAS inhibitor-13 | CymitQuimica [cymitquimica.com]

- 4. KRAS G12C inhibitor 25 | KRAS G12C inhibitor | CAS 2734060-73-0 | Buy KRAS G12C inhibitor 25 from Supplier InvivoChem [invivochem.com]

- 5. bmglabtech.com [bmglabtech.com]

Application of KRAS G12C Inhibitor 13 in Colorectal Cancer Xenograft Models: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of KRAS G12C inhibitor 13 in preclinical colorectal cancer xenograft models. KRAS G12C is a prevalent oncogenic driver mutation in a subset of colorectal cancers, and targeted inhibition of this mutant protein represents a promising therapeutic strategy.[1][2] Compound 13 is a novel tetrahydropyridopyrimidine-based irreversible covalent inhibitor of KRAS G12C.[1] It serves as a crucial tool for investigating the therapeutic potential of targeting this specific mutation in colorectal cancer. While initial in vivo efficacy studies for compound 13 were conducted in pancreatic cancer xenografts, this guide adapts the methodologies for colorectal cancer models, providing a framework for assessing its anti-tumor activity and mechanism of action in a relevant preclinical setting.

Introduction to KRAS G12C and Inhibitor 13

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers, including approximately 3-5% of colorectal cancers harboring the G12C mutation.[1][2] This mutation results in a constitutively active KRAS protein, driving downstream signaling pathways, such as the MAPK/ERK pathway, which promotes uncontrolled cell proliferation and tumor growth.[3]

This compound is a potent and selective small molecule that covalently binds to the cysteine residue of the G12C mutant KRAS protein.[1] This irreversible binding locks KRAS in an inactive state, thereby inhibiting downstream signaling.[1] Compound 13 has demonstrated significant in vivo activity, including tumor regressions in xenograft models.[1] While it was a precursor to the clinical candidate adagrasib (MRTX849), studies on compound 13 provide valuable insights into the direct targeting of KRAS G12C.[4][5]

Data Presentation

The following tables summarize the key in vitro and in vivo characteristics of this compound, providing a basis for its application in colorectal cancer xenograft studies.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | IC50 Value | Assay Type | Reference |

| pERK Inhibition | H358 (Lung Cancer) | 70 nM | Cellular Assay | [1][3] |

| pERK Inhibition | MIA PaCa-2 (Pancreatic Cancer) | 48 nM | Cellular Assay | [1] |

| Cell Viability | KRAS-WT (RKO, SNU-C5) | > 16 µM | Cellular Assay | [1] |

| Cell Viability | KRAS-G12D (AGS) | > 16 µM | Cellular Assay | [1] |

Table 2: In Vivo Efficacy of this compound in a MIA PaCa-2 Pancreatic Cancer Xenograft Model

| Treatment Group (Dose, Route, Schedule) | Tumor Growth Inhibition (TGI) | Observations | Reference |

| 30 mg/kg, IP, QD | Significant | Tumor Regressions and Cures | [1] |

| 100 mg/kg, IP, QD | Significant | Tumor Regressions and Cures | [1] |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Reference |

| Oral Bioavailability | Very Low | Mouse | [2][5] |

| Clearance | Rapid | Mouse | [2][5] |

Note: The low oral bioavailability and rapid clearance of compound 13 led to its optimization to MRTX849.[2][5] For in vivo studies with compound 13, intraperitoneal (IP) administration is recommended.[1]

Experimental Protocols

This section provides detailed protocols for evaluating the efficacy of this compound in a colorectal cancer xenograft model.

Colorectal Cancer Cell Line Selection

It is crucial to select a colorectal cancer cell line that harbors the KRAS G12C mutation. Examples of such cell lines can be identified through cancer cell line databases (e.g., ATCC, DSMZ). The selected cell line should be authenticated and routinely tested for mycoplasma contamination.

Subcutaneous Colorectal Cancer Xenograft Model Establishment

Materials:

-

KRAS G12C mutant colorectal cancer cells

-

Immunocompromised mice (e.g., NOD/SCID, NSG, or athymic nude mice), 6-8 weeks old

-

Matrigel® Basement Membrane Matrix

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Cell culture medium

-

Syringes and needles (27-30 gauge)

-

Calipers

Procedure:

-

Culture the selected KRAS G12C mutant colorectal cancer cells to 80-90% confluency.

-

Harvest the cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5-10 x 10^6 cells per 100 µL. Keep the cell suspension on ice.

-

Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

-

Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

-

Monitor the mice for tumor growth. Tumor volume can be measured 2-3 times per week using calipers and calculated using the formula: (Length x Width^2) / 2.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Administration of this compound

Materials:

-

This compound

-

Vehicle solution (e.g., as recommended by the supplier or determined through formulation studies)

-

Syringes and needles for administration

Procedure:

-

Prepare the dosing solution of this compound in the appropriate vehicle at the desired concentrations (e.g., 30 mg/kg and 100 mg/kg).[1]

-

Administer the inhibitor or vehicle to the respective groups of mice via intraperitoneal (IP) injection once daily (QD).[1]

-

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

Continue treatment for the duration of the study (e.g., 21-28 days or until humane endpoints are reached).

Assessment of Anti-Tumor Efficacy

Procedure:

-

Measure tumor volumes and body weights regularly throughout the study.

-

At the end of the study, euthanize the mice according to IACUC guidelines.

-

Excise the tumors and record their final weight.

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

-

A portion of the tumor tissue can be flash-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blotting for pERK) or fixed in formalin for immunohistochemistry.

Pharmacodynamic (PD) Analysis

Objective: To confirm target engagement and inhibition of the KRAS signaling pathway in the tumor tissue.

Procedure (Western Blotting for pERK):

-

Homogenize the flash-frozen tumor samples in lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies against phosphorylated ERK (pERK), total ERK, and a loading control (e.g., GAPDH or β-actin).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities to determine the ratio of pERK to total ERK. A significant decrease in this ratio in the treated groups compared to the control group indicates on-target activity of the inhibitor.[1]

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows.

Caption: KRAS G12C Signaling Pathway and Mechanism of Inhibitor 13.

Caption: Experimental Workflow for Colorectal Cancer Xenograft Study.

References

- 1. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The path to the clinic: a comprehensive review on direct KRASG12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ras (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 4. KRasG12C inhibitors in clinical trials: a short historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Determining the Potency of KRAS G12C Inhibitor 13

Introduction

The Kirsten Rat Sarcoma (KRAS) proto-oncogene is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The G12C mutation, where glycine is replaced by cysteine at codon 12, is a common KRAS alteration. This mutation impairs the intrinsic GTPase activity of the KRAS protein, locking it in a constitutively active, GTP-bound state.[1] This leads to the continuous activation of downstream pro-proliferative signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.[1][2]

The discovery of a druggable pocket (the Switch-II pocket) adjacent to the mutant cysteine has led to the development of specific covalent inhibitors that bind to KRAS G12C in its inactive, GDP-bound state.[3] These inhibitors, such as "Inhibitor 13," form a covalent bond with the C12 residue, trapping the protein in an inactive conformation and preventing its activation by Guanine Nucleotide Exchange Factors (GEFs) like SOS1.[3]